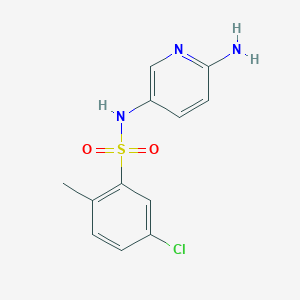
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide
Overview
Description
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Biochemical Pathways
Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .
Biochemical Analysis
Biochemical Properties
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .
Temporal Effects in Laboratory Settings
It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .
Metabolic Pathways
Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .
Subcellular Localization
As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.
Properties
IUPAC Name |
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZSWBHWIWURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


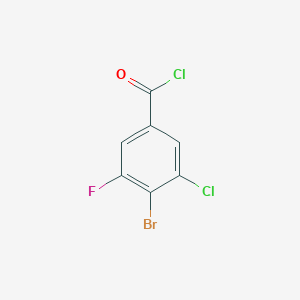
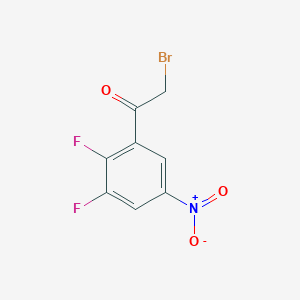


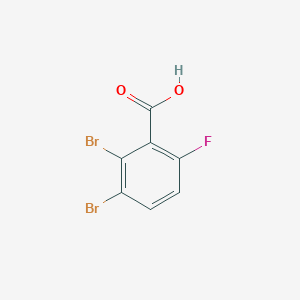





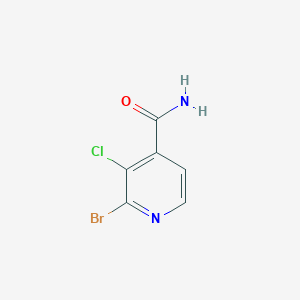


![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
